molecular formula C22H18N2O2S B2983835 4-(4-Allyl-2-methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine CAS No. 315709-04-7

4-(4-Allyl-2-methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2983835
CAS No.: 315709-04-7
M. Wt: 374.46
InChI Key: YMGWDTVEKLHYCL-UHFFFAOYSA-N
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Description

4-(4-Allyl-2-methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes an allyl group, a methoxyphenoxy group, and a phenyl group attached to a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Allyl-2-methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using an allyl halide and a base.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction using 4-allyl-2-methoxyphenol and a suitable coupling agent.

    Addition of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction using a phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Allyl-2-methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and potassium permanganate (KMnO4).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Allyl-2-methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Allyl-2-methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Allyl-2-methoxyphenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
  • 4-(4-Allyl-2-methoxyphenoxy)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine
  • 4-(4-Allyl-2-methoxyphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine

Uniqueness

4-(4-Allyl-2-methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine stands out due to its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(2-methoxy-4-prop-2-enylphenoxy)-6-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-3-7-15-10-11-18(19(12-15)25-2)26-21-17-13-20(16-8-5-4-6-9-16)27-22(17)24-14-23-21/h3-6,8-14H,1,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGWDTVEKLHYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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